
(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-fluorophenyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-fluorophenyl)butanoic acid is a complex organic compound that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by its unique structure, which includes an amino group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a fluorophenyl group. These structural features make it a valuable building block in peptide synthesis and other chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-fluorophenyl)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Formation of the butanoic acid backbone: The protected amino acid is then coupled with a fluorophenyl derivative to form the desired butanoic acid backbone.
Deprotection: The Fmoc group is removed under mild basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-fluorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学研究应用
(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-fluorophenyl)butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-fluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group and fluorophenyl group play crucial roles in binding to target proteins and enzymes, thereby modulating their activity. The Fmoc group, when present, serves as a protective group during synthesis and can be removed to reveal the active amino group.
相似化合物的比较
Similar Compounds
- (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylbutanoic acid
- (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(4-fluorophenyl)butanoic acid
- (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(3-fluorophenyl)butanoic acid
Uniqueness
The presence of the 2-fluorophenyl group in (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-fluorophenyl)butanoic acid distinguishes it from other similar compounds. This fluorine substitution can significantly impact the compound’s reactivity, binding affinity, and overall biological activity, making it a unique and valuable compound for various applications.
属性
分子式 |
C25H22FNO4 |
|---|---|
分子量 |
419.4 g/mol |
IUPAC 名称 |
(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C25H22FNO4/c26-21-12-6-1-7-15(21)13-22(27)23(24(28)29)25(30)31-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22-23H,13-14,27H2,(H,28,29)/t22?,23-/m0/s1 |
InChI 键 |
LEQJCVRAXBVUOU-WCSIJFPASA-N |
手性 SMILES |
C1=CC=C(C(=C1)CC([C@@H](C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)F |
规范 SMILES |
C1=CC=C(C(=C1)CC(C(C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


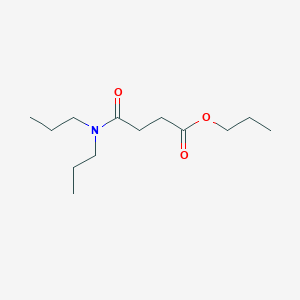
![1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]-3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B14003514.png)
![N-[4-[(4Z)-4-[(4-Dimethylaminophenyl)hydrazinylidene]-3-methyl-5-oxo-pyrazol-1-YL]phenyl]-2-methyl-prop-2-enamide](/img/structure/B14003527.png)
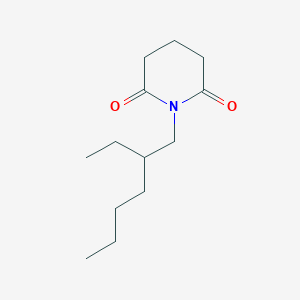
![7-Chlorobicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14003533.png)
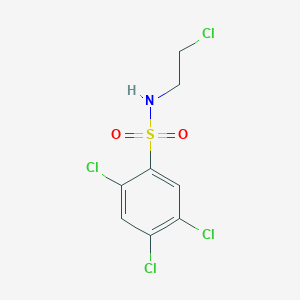
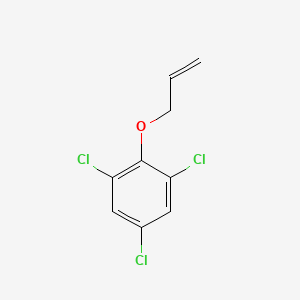


![3-But-3-enyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B14003559.png)
![Benzyl 2-[[2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxycarbonyloxyphenyl)propanoyl]amino]propanoate](/img/structure/B14003564.png)
![2-[[2,5-Ditert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14003572.png)
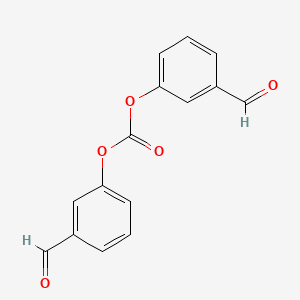
![2,2-Dichloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B14003583.png)
